4-{2-[(2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 4-bromobenzoate 4-{2-[(2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 4-bromobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC8928531
InChI: InChI=1S/C23H19BrN2O4/c1-16-4-2-3-5-21(16)29-15-22(27)26-25-14-17-6-12-20(13-7-17)30-23(28)18-8-10-19(24)11-9-18/h2-14H,15H2,1H3,(H,26,27)/b25-14+
SMILES: CC1=CC=CC=C1OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br
Molecular Formula: C23H19BrN2O4
Molecular Weight: 467.3 g/mol

4-{2-[(2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 4-bromobenzoate

CAS No.:

VCID: VC8928531

Molecular Formula: C23H19BrN2O4

Molecular Weight: 467.3 g/mol

* For research use only. Not for human or veterinary use.

4-{2-[(2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 4-bromobenzoate -

Description

4-{2-[(2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 4-bromobenzoate is a complex organic compound featuring a phenyl group, a bromobenzoate moiety, and a hydrazone linkage. This compound belongs to a class of derivatives known for their potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The presence of carbon, hydrogen, bromine, nitrogen, and oxygen atoms in its structure contributes to its unique properties and potential applications.

Synthesis Methods

The synthesis of 4-{2-[(2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 4-bromobenzoate typically involves several steps:

  • Formation of the Hydrazone Linkage: This involves the reaction of a suitable aldehyde or ketone with a hydrazine derivative.

  • Attachment of the Phenoxy Group: This step involves the incorporation of the 2-methylphenoxy moiety, often through an acylation reaction.

  • Introduction of the Bromobenzoate Moiety: This is typically achieved by reacting the intermediate with 4-bromobenzoyl chloride.

Biological Activities and Potential Applications

Preliminary studies suggest that 4-{2-[(2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 4-bromobenzoate may exhibit various biological activities, including:

  • Antimicrobial Activity: The compound's structural features may allow it to interact with microbial targets.

  • Anticancer Activity: The hydrazone linkage and bromobenzoate moiety could contribute to its potential anticancer properties.

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-{2-[(2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 4-bromobenzoatePhenoxy group, hydrazone linkageAntimicrobial, anticancer
4-(2-(4-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoatePhenoxy group, different methyl substitutionPotentially similar activities
Phenoxybenzamide derivativesPhenoxy group without hydrazoneVaries widely depending on structure
Hydrazone derivativesHydrazone linkage but varied substituentsDiverse biological activities

Research Findings and Future Directions

Research on 4-{2-[(2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 4-bromobenzoate is ongoing, focusing on understanding its interaction with biological targets. This includes studying its pharmacokinetics, pharmacodynamics, and potential therapeutic applications. Future studies will aim to optimize its structure for enhanced biological activity and safety profiles.

Product Name 4-{2-[(2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 4-bromobenzoate
Molecular Formula C23H19BrN2O4
Molecular Weight 467.3 g/mol
IUPAC Name [4-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate
Standard InChI InChI=1S/C23H19BrN2O4/c1-16-4-2-3-5-21(16)29-15-22(27)26-25-14-17-6-12-20(13-7-17)30-23(28)18-8-10-19(24)11-9-18/h2-14H,15H2,1H3,(H,26,27)/b25-14+
Standard InChIKey VGTFSLKKHXHFET-AFUMVMLFSA-N
Isomeric SMILES CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br
SMILES CC1=CC=CC=C1OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br
Canonical SMILES CC1=CC=CC=C1OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br
PubChem Compound 5333560
Last Modified Apr 15 2024

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